9-(2,3-dichlorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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Overview
Description
9-(2,3-Dichlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]quinolin-7-one is a complex organic compound with a unique structure that includes a quinoline core fused with a dioxin ring and substituted with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-Dichlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]quinolin-7-one typically involves multi-step organic reactions. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions to form the quinoline core, followed by the introduction of the dioxin ring through a series of condensation reactions. The dichlorophenyl group is then introduced via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the dioxin ring, potentially opening it to form simpler structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The dichlorophenyl group is particularly interesting for its interactions with biological targets.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 9-(2,3-Dichlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]quinolin-7-one involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the quinoline core may participate in π-π stacking with aromatic residues. The dioxin ring can also contribute to the overall binding through hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-Chlorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7-one
- 9-(4-Chlorophenyl)-8-phenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
- 9-(2-Ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Uniqueness
The uniqueness of 9-(2,3-Dichlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]quinolin-7-one lies in its specific substitution pattern and the presence of both the dioxin ring and quinoline core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H13Cl2NO3 |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
9-(2,3-dichlorophenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
InChI |
InChI=1S/C17H13Cl2NO3/c18-12-3-1-2-9(17(12)19)10-7-16(21)20-13-8-15-14(6-11(10)13)22-4-5-23-15/h1-3,6,8,10H,4-5,7H2,(H,20,21) |
InChI Key |
ZGOUSEFRRPIKNG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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